

What is the chemical structure of Kushenol I?

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Compound of Interest

Compound Name: *Kushenol I*

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An In-depth Technical Guide to Kushenol I

Introduction

Kushenol I is a naturally occurring prenylated flavonoid, a class of secondary metabolites known for their diverse biological activities.^{[1][2]} It is primarily isolated from the roots of *Sophora flavescens*, a plant used in traditional Chinese medicine, and has also been identified in *Gentiana macrophylla*.^{[3][4]} As a member of the flavanone subclass of flavonoids, **Kushenol I** has been the subject of research for its potential therapeutic properties, including anti-inflammatory, antioxidant, and antifungal effects.^{[1][2][4]} This document provides a comprehensive overview of its chemical structure, properties, and the molecular pathways it modulates.

Chemical Structure and Properties

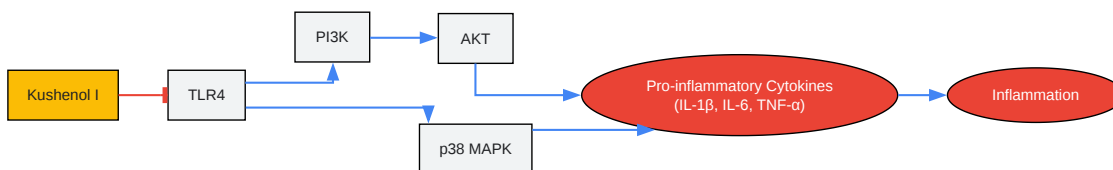
Kushenol I is a complex molecule characterized by a flavanone core structure substituted with a lavandulyl group. Its systematic IUPAC name is (2R,3R)-2-(2,4-dihydroxyphenyl)-3,7-dihydroxy-5-methoxy-8-[(2R)-5-methyl-2-prop-1-en-2-ylhex-4-enyl]-2,3-dihydrochromen-4-one.^[3] The structure features a chromen-4-one backbone with multiple hydroxyl groups, a methoxy group, and a chiral prenyl-derived side chain, contributing to its specific biological functions.

| Property | Value | References |
|-------------------|--|--------------|
| Molecular Formula | C ₂₆ H ₃₀ O ₇ | [1][2][3][5] |
| Molecular Weight | 454.51 g/mol | [1][3][6] |
| CAS Number | 99119-69-4 | [1][2][3] |
| Appearance | White to off-white solid powder | [1][2][5] |
| Classification | Flavonoid, Flavanonol, Polyphenol | [1][2] |

Biological Activity and Signaling Pathways

Kushenol I has demonstrated significant anti-inflammatory and antioxidant activities.[4] Recent studies have highlighted its potential in the treatment of ulcerative colitis (UC).[4] In experimental models, **Kushenol I** administration was shown to preserve the intestinal barrier and optimize gut microbiota.[4]

Mechanistically, **Kushenol I** exerts its anti-inflammatory effects by suppressing the production of pro-inflammatory cytokines such as interleukin-1 β (IL-1 β), IL-6, IL-17, and tumor necrosis factor-alpha (TNF- α), while promoting the anti-inflammatory cytokine IL-10.[4] This modulation is achieved through the inhibition of key signaling pathways, including the PI3K/AKT and MAPK pathways.[4] Specifically, **Kushenol I** has been shown to inhibit critical signaling molecules like Toll-like receptor 4 (TLR4), phosphoinositide 3-kinase (PI3K), protein kinase B (AKT), p38 mitogen-activated protein kinase (p38 MAPK), and NOD-like receptor thermal protein domain associated protein 3 (NLRP3).[4] It also acts as a modulator for the GABAA receptor.[2]



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Inhibitory action of **Kushenol I** on the TLR4-mediated inflammatory pathway.

Experimental Protocols

The elucidation of **Kushenol I**'s structure and its biological activities involves a range of sophisticated experimental techniques.

The chemical structure of **Kushenol I** was originally established through spectral and chemical evidence.[2] Standard protocols for natural product chemistry are employed for its isolation and identification from its primary source, *Sophora flavescens*.

- **Extraction and Isolation:** The dried roots of *S. flavescens* are ground and extracted with a solvent like aqueous acetone. The resulting crude extract is then subjected to fractionation using liquid-liquid partitioning.
- **Chromatographic Purification:** The active fractions are further purified using column chromatography techniques, such as silica gel or Sephadex LH-20, followed by high-performance liquid chromatography (HPLC) to yield pure **Kushenol I**.[2]
- **Spectroscopic Analysis:** The purified compound's structure is determined using a combination of spectroscopic methods. Mass spectrometry (MS) is used to determine the molecular formula, while Nuclear Magnetic Resonance (NMR) spectroscopy (¹H-NMR, ¹³C-NMR, COSY, HMQC, HMBC) provides detailed information about the connectivity and stereochemistry of the atoms in the molecule.[7][8]

The therapeutic effects of **Kushenol I** on ulcerative colitis (UC) were investigated using a dextran sulfate sodium (DSS)-induced colitis mouse model.[4]

- Animal Model: Acute colitis is induced in mice (e.g., C57BL/6) by administering 3% (w/v) DSS in their drinking water for 7 days.
- Treatment Protocol: During the DSS induction period, mice are orally administered **Kushenol I** daily at specified doses. A control group receives DSS and a vehicle, while a positive control group might receive a standard-of-care drug like sulfasalazine.[4]
- Assessment of Colitis Severity: Disease progression is monitored daily by measuring body weight, stool consistency, and the presence of blood. The Disease Activity Index (DAI) is calculated based on these parameters. At the end of the experiment, colon length is measured as an indicator of inflammation.[4]
- Cytokine and Protein Analysis: Colon tissues are harvested for analysis.
 - Cytokine Measurement: Levels of pro-inflammatory (TNF- α , IL-6, IL-1 β) and anti-inflammatory (IL-10) cytokines in colon tissue homogenates are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits.[4]
 - Western Blotting: The expression and phosphorylation levels of key signaling proteins (e.g., PI3K, AKT, p38 MAPK, TLR4) are determined by Western blot analysis to elucidate the molecular mechanism of **Kushenol I**.[4]
- Molecular Docking: To supplement experimental data, computational studies such as molecular docking and molecular dynamics simulations are performed to predict and analyze the interaction between **Kushenol I** and its protein targets (e.g., AKT, PI3K, TLR4).[4]

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